molecular formula C20H18Cl2N4O3 B603965 N-{3-[(3,4-dichlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120289-81-7

N-{3-[(3,4-dichlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603965
CAS No.: 1120289-81-7
M. Wt: 433.3g/mol
InChI Key: VIDWMLOZNGVMJA-UHFFFAOYSA-N
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Description

N-{3-[(3,4-dichlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3,4-dichlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dichlorobenzoyl Group: This step involves the acylation of the intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.

    Final Coupling: The final step involves coupling the intermediate with the desired amine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3,4-dichlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and benzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(3,4-dichlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Benzoyl Derivatives: Compounds containing the 3,4-dichlorobenzoyl group, which are known for their biological activity.

Uniqueness

N-{3-[(3,4-dichlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1120289-81-7

Molecular Formula

C20H18Cl2N4O3

Molecular Weight

433.3g/mol

IUPAC Name

N-[3-[(3,4-dichlorobenzoyl)-methylamino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C20H18Cl2N4O3/c1-26(20(29)12-7-8-14(21)15(22)11-12)10-4-9-23-19(28)17-24-16-6-3-2-5-13(16)18(27)25-17/h2-3,5-8,11H,4,9-10H2,1H3,(H,23,28)(H,24,25,27)

InChI Key

VIDWMLOZNGVMJA-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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